Spiro[4.5]decan-8-one
Overview
Description
Spiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry . The this compound structure is particularly notable for its stability and functional group tolerance, making it a valuable scaffold in synthetic chemistry .
Mechanism of Action
Target of Action
Spiro[4.5]decan-8-one primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are involved in the regulation of multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Mode of Action
This compound interacts with its targets, the PHDs, by binding to the active site Fe (II) of the PHDs and competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the activity of the PHDs, which can mimic elements of the physiological hypoxic response .
Biochemical Pathways
The inhibition of PHDs by this compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, signaling for their degradation via the ubiquitin-proteasome system . When phds are inhibited by spiro[45]decan-8-one, this leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of various genes involved in the response to hypoxia .
Pharmacokinetics
The ADME properties of Spiro[4The compound’s molecular weight (15224 g/mol) suggests that it may have suitable properties for absorption and distribution within the body. Further studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the upregulation of hypoxia-inducible factor (HIF) target genes . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation . This can lead to increased production of red blood cells (erythropoiesis), enhanced angiogenesis, and alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the activity of PHDs and thus the effectiveness of this compound as a PHD inhibitor Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and action of Spiro[45]decan-8-one
Biochemical Analysis
Biochemical Properties
Spiro[4.5]decan-8-one plays a pivotal role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which are crucial for cellular responses to low oxygen levels. By inhibiting PHD enzymes, this compound stabilizes HIF proteins, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia . This interaction highlights the compound’s potential in treating conditions related to ischemia and anemia.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By stabilizing HIF proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The upregulation of HIF target genes, such as those encoding erythropoietin (EPO) and vascular endothelial growth factor (VEGF), enhances erythropoiesis and angiogenesis, respectively . Additionally, this compound’s impact on cellular metabolism includes the promotion of glycolysis and the suppression of oxidative phosphorylation, which are adaptive responses to hypoxic conditions.
Molecular Mechanism
At the molecular level, this compound functions by binding to the active site of PHD enzymes, competing with the natural co-substrate 2-oxoglutarate. This binding inhibits the hydroxylation of proline residues in HIF-α subunits, preventing their degradation via the ubiquitin-proteasome pathway . Consequently, stabilized HIF-α subunits translocate to the nucleus, where they dimerize with HIF-β subunits and activate the transcription of hypoxia-responsive genes. This mechanism underscores the compound’s potential as a therapeutic agent for diseases associated with hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained upregulation of HIF target genes and prolonged cellular adaptation to hypoxia . The potential for degradation and loss of activity necessitates careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes HIF proteins and induces the expression of hypoxia-responsive genes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as PHDs and influences the levels of metabolites like 2-oxoglutarate . By inhibiting PHD activity, the compound shifts cellular metabolism towards glycolysis and away from oxidative phosphorylation, reflecting a metabolic adaptation to low oxygen availability. This shift in metabolic flux is crucial for cell survival under hypoxic conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
This compound primarily localizes to the cytoplasm and nucleus, where it interacts with PHD enzymes and HIF proteins . The compound’s subcellular localization is directed by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy in stabilizing HIF proteins and modulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[4.5]decan-8-one can be synthesized through various methods, including the dimerization of ene-vinylidenecyclopropanes catalyzed by rhodium (I) complexes . This method involves a series of oxidative cyclometallation and reductive elimination steps, resulting in the formation of the spirocyclic structure under mild reaction conditions . Another approach involves the palladium-catalyzed decarboxylation of vinyl methylene cyclic carbonates and p-quinone methides, which can be performed at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity, making the process efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound derivatives with additional oxygen-containing functional groups, while reduction can produce spiro[4.5]decan-8-ol .
Scientific Research Applications
Spiro[4.5]decan-8-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Spiro[4.5]decan-6-one
- 1,4-Dioxaspiro[4.5]decan-8-one
- Spiro[4.5]decan-7-one
Comparison: this compound is unique due to its specific spirocyclic structure and the presence of a ketone functional group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other spiro compounds. For example, spiro[4.5]decan-6-one and spiro[4.5]decan-7-one have different functional groups and positions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
spiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGHSFWYLVBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562376 | |
Record name | Spiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-35-4 | |
Record name | Spiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a green chemistry approach to synthesizing arylidene-substituted Spiro[4.5]decan-8-one derivatives?
A1: A recent study [] highlights a green chemistry approach for synthesizing arylidene-substituted this compound derivatives. This method utilizes a base-catalyzed reaction of aromatic aldehydes with 1,4-dioxa-spiro[4.5]decan-8-one in water under microwave irradiation. This approach is considered environmentally friendly due to the use of water as a solvent and microwave irradiation as the energy source. It also boasts several advantages such as short reaction times, high yields, cost-effectiveness, simple operation, and broad applicability.
Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?
A2: Yes, this compound can act as a scaffold for building complex molecules. Research [] demonstrates its use in the Fischer indole synthesis. Reacting this compound with phenylhydrazines yields spiro (cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles. This exemplifies the potential of this compound as a building block in organic synthesis.
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